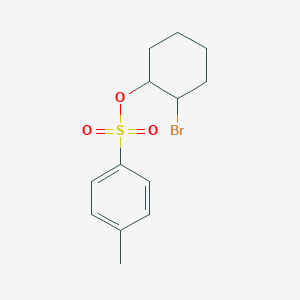
(2-Bromocyclohexyl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromocyclohexyl) 4-methylbenzenesulfonate is an organic compound that features a bromocyclohexyl group attached to a 4-methylbenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromocyclohexyl) 4-methylbenzenesulfonate typically involves the esterification of 2-bromocyclohexanol with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is similar but optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the process. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2-Bromocyclohexyl) 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.
Oxidation and Reduction: The cyclohexyl ring can be oxidized to form ketones or reduced to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is common.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Elimination: Cyclohexene derivatives are formed.
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexane derivatives.
Scientific Research Applications
(2-Bromocyclohexyl) 4-methylbenzenesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Material Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2-Bromocyclohexyl) 4-methylbenzenesulfonate involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The bromine atom acts as a leaving group, facilitating these reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2-Iodocyclohexyl) 4-methylbenzenesulfonate
- (2-Chlorocyclohexyl) 4-methylbenzenesulfonate
- (2-Fluorocyclohexyl) 4-methylbenzenesulfonate
Uniqueness
(2-Bromocyclohexyl) 4-methylbenzenesulfonate is unique due to the presence of the bromine atom, which provides a good balance between reactivity and stability. Bromine is less reactive than iodine but more reactive than chlorine, making it suitable for a wide range of chemical transformations. Additionally, the 4-methylbenzenesulfonate group enhances the compound’s solubility and stability, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
5433-23-8 |
|---|---|
Molecular Formula |
C13H17BrO3S |
Molecular Weight |
333.24 g/mol |
IUPAC Name |
(2-bromocyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H17BrO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-13H,2-5H2,1H3 |
InChI Key |
BFTYQNCPCZHZSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















